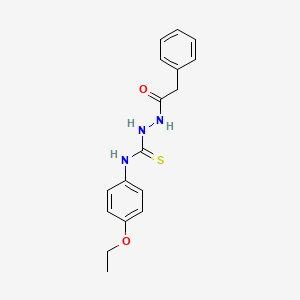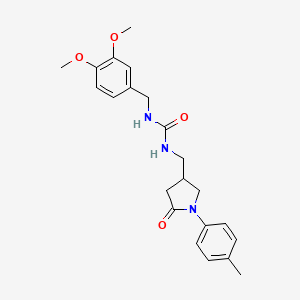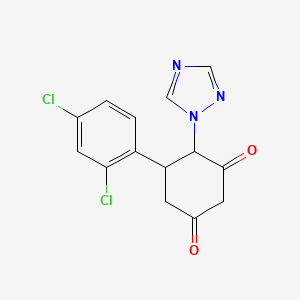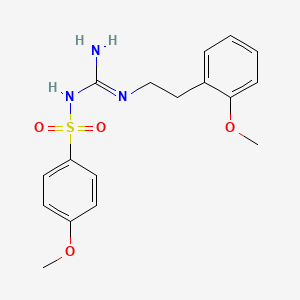![molecular formula C12H11N3O2 B2680389 6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one CAS No. 1083202-10-1](/img/structure/B2680389.png)
6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one” is a complex organic compound that belongs to the class of compounds known as quinolines. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one” would be characterized by the presence of a quinoline moiety and a pyrazole ring. The exact structure would depend on the positions of the methoxy and methyl groups .Chemical Reactions Analysis
The chemical reactions involving “6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one” would depend on the reactivity of the functional groups present in the molecule. The methoxy and methyl groups could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one” would depend on its molecular structure. Quinoline itself is a pungent hygroscopic colorless oily liquid .Aplicaciones Científicas De Investigación
Synthetic Strategies and Approaches
The synthesis of 1H-pyrazolo[4,3-c]quinolin-3(2H)-one derivatives has been a topic of research. Methods for their synthesis have been systematized based on the assembly of the pyrazolopyridine system. Researchers have explored various synthetic routes, considering both advantages and drawbacks .
Biological Activity and Medicinal Chemistry
a. FGFR Inhibition: Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is implicated in various tumors. Some 1H-pyrazolo[4,3-c]quinolin-3(2H)-one derivatives have shown potent activities against FGFR1, FGFR2, and FGFR3. These compounds are being investigated as potential inhibitors for cancer therapy .
b. Antiproliferative Properties: Studies have explored the antiproliferative activity of 1H-pyrazolo[4,3-c]quinolin-3(2H)-one derivatives. These compounds exhibit promising effects in inhibiting cell growth, making them relevant for cancer research and drug development .
Green Synthesis and Catalysis
Pyrazolo[4,3-c]quinolin-3(2H)-one derivatives have been synthesized using green and efficient catalysts. For example, pyridine-2-carboxylic acid (P2CA) has been employed as a catalyst for the green synthesis of these compounds. The regioselective formation of pyrazolo[4,3-c]quinolinones has been achieved with excellent yields .
Other Applications
a. PDE10A Inhibition: A methylpyrimidyl pyrazoloquinoline derivative has emerged as a potent phosphodiesterase 10A (PDE10A) inhibitor, which could be relevant for schizophrenia treatment .
b. Structural Analogues: Given the structural similarity of 1H-pyrazolo[4,3-c]quinolin-3(2H)-one to purine bases (adenine and guanine), researchers continue to explore its potential as a scaffold for novel drug design .
Direcciones Futuras
The future research directions for “6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one” could include further studies on its synthesis, properties, and potential bioactive properties. It could also be studied for its potential applications in various fields such as pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-15-12(16)8-6-13-11-7(10(8)14-15)4-3-5-9(11)17-2/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZMYTWNKFDFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2680306.png)
![N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2680307.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-4-[[ethyl(propan-2-yl)amino]methyl]benzamide](/img/structure/B2680312.png)
![(E)-2-[(4,4-dimethyl-1,3-oxazolan-3-yl)carbonyl]-3-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2680314.png)

![(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2680317.png)
![4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2680318.png)
![4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2680320.png)

![6-(5-Chloro-2-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680322.png)
![N-(2-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2680325.png)


